2-Bromo-4-chloropyrimidine
Overview
Description
“2-Bromo-4-chloropyrimidine” is a chemical compound with the molecular formula C4H2BrClN2 . It has an average mass of 193.429 Da and a monoisotopic mass of 191.908981 Da .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “2-Bromo-4-chloropyrimidine” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-chloropyrimidine” is represented by the InChI code 1S/C4H2BrClN2/c5-4-7-2-1-3 (6)8-4/h1-2H
. This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
Pyrimidines, including “2-Bromo-4-chloropyrimidine”, are common heterocyclic compounds found in many natural and synthetic drugs with various pharmacological effects . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Physical And Chemical Properties Analysis
“2-Bromo-4-chloropyrimidine” is a solid compound . It is stored in an inert atmosphere at ambient temperature . The compound has a boiling point of 47-48°C .
Scientific Research Applications
Pharmaceutical Synthesis
2-Bromo-4-chloropyrimidine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity due to the halogen atoms makes it a suitable building block for constructing more complex molecules. It is often used in the preparation of potential therapeutic agents, including antiviral drugs, kinase inhibitors, and anticancer compounds .
Organic Synthesis
In organic chemistry, 2-Bromo-4-chloropyrimidine serves as a versatile reagent for carbon-nitrogen bond formation. It is utilized in the synthesis of pyrimidine derivatives, which are important in the development of new organic compounds with potential applications in material science and industrial chemistry .
Agrochemical Research
This compound is used in the development of agrochemicals, contributing to the creation of new pesticides and herbicides. Its role in the synthesis of compounds with agricultural applications is crucial for enhancing crop protection and yield .
Material Science
2-Bromo-4-chloropyrimidine is involved in the synthesis of materials with specific electronic or photonic properties. It is used to create novel polymers and coatings that can be applied in various industrial processes .
Analytical Chemistry
As an analytical standard, 2-Bromo-4-chloropyrimidine is used for method development and calibration in chromatography and spectroscopy. Its well-defined properties allow for accurate measurement and detection in complex chemical analyses .
Medicinal Chemistry
In medicinal chemistry, this compound is a precursor for the synthesis of biologically active molecules. It is instrumental in the discovery of new drugs by enabling the rapid assembly of diverse chemical libraries for high-throughput screening .
Mechanism of Action
While the specific mechanism of action for “2-Bromo-4-chloropyrimidine” is not mentioned in the search results, pyrimidines in general are known to have various biological activities. For instance, an increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .
Future Directions
While the specific future directions for “2-Bromo-4-chloropyrimidine” are not mentioned in the search results, pyrimidines in general have been the subject of ongoing research due to their wide range of pharmacological effects. There is interest in the synthesis of 4,6-disubstituted pyrimidines , and the introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity . This suggests potential future directions for the development of new pyrimidines as therapeutic agents.
properties
IUPAC Name |
2-bromo-4-chloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-4-7-2-1-3(6)8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZFUTOHAWIHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20668601 | |
Record name | 2-Bromo-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885702-33-0 | |
Record name | 2-Bromo-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20668601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.